molecular formula C21H17N3O3S B12017856 (3Z)-1-Acetyl-3-(2-(2,3-dimethylanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-Acetyl-3-(2-(2,3-dimethylanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12017856
M. Wt: 391.4 g/mol
InChI Key: DCZKIMFSQNTEFM-ZCXUNETKSA-N
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Description

(3Z)-1-Acetyl-3-(2-(2,3-dimethylanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-Acetyl-3-(2-(2,3-dimethylanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve continuous flow reactors and other advanced technologies to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-Acetyl-3-(2-(2,3-dimethylanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-Acetyl-3-(2-(2,3-dimethylanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biology, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a potential drug candidate. Its pharmacokinetics, pharmacodynamics, and toxicity are evaluated in preclinical and clinical studies.

Industry

In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3Z)-1-Acetyl-3-(2-(2,3-dimethylanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-Acetyl-3-(2-(2,3-dimethylanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one can be compared with other heterocyclic compounds, such as:
    • Thiazolidinediones
    • Indolinones
    • Anilino-thiazoles

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3O3S/c1-11-7-6-9-15(12(11)2)22-21-23-19(26)18(28-21)17-14-8-4-5-10-16(14)24(13(3)25)20(17)27/h4-10H,1-3H3,(H,22,23,26)/b18-17-

InChI Key

DCZKIMFSQNTEFM-ZCXUNETKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C(=O)C)/S2)C

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=C3C4=CC=CC=C4N(C3=O)C(=O)C)S2)C

Origin of Product

United States

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